[(4-Methylphenyl)methyl]arsonic acid
Description
[(4-Methylphenyl)methyl]arsonic acid is an organoarsenic compound characterized by a benzene ring substituted with a methyl group at the para position, linked via a methylene bridge to an arsonic acid group (-AsO₃H₂). Such compounds are historically significant in pesticides, feed additives, and pharmaceuticals due to their bioactivity and metal-chelating properties .
Properties
CAS No. |
89187-07-5 |
|---|---|
Molecular Formula |
C8H11AsO3 |
Molecular Weight |
230.09 g/mol |
IUPAC Name |
(4-methylphenyl)methylarsonic acid |
InChI |
InChI=1S/C8H11AsO3/c1-7-2-4-8(5-3-7)6-9(10,11)12/h2-5H,6H2,1H3,(H2,10,11,12) |
InChI Key |
ZIKFCTBBQOFLHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C[As](=O)(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural differences and similarities with related arylarsonic acids:
Key Observations :
- Substituent Diversity: Unlike arsanilic acid’s amino group, this compound features a bulky 4-methylphenylmethyl group, which likely reduces solubility in polar solvents compared to smaller substituents .
- Electron-Withdrawing Effects: Nitro (-NO₂) and diazenyl (-N=N-) groups in analogues enhance electrophilicity, increasing reactivity in redox reactions compared to the methyl-substituted compound .
Toxicity and Pharmacokinetics
Evidence from phenyl arsenoxides and arsonic acids () reveals that toxicity correlates with binding affinity to red blood cells and tissues:
- High-Toxicity Compounds: Non-acid-substituted phenyl arsenoxides (e.g., phenyl arsenoxide) bind strongly to cells, leading to slow excretion and high organ retention.
- Low-Toxicity Compounds : Acid-substituted derivatives (e.g., methyl arsonic acid) exhibit rapid initial excretion but may metabolize into toxic intermediates .
Toxicity Comparison :
- This compound : Predicted to have moderate toxicity due to its aromatic methyl group, which may enhance lipophilicity and tissue binding compared to aliphatic methyl arsonic acid .
- Arsanilic acid : Lower acute toxicity due to the polar -NH₂ group, facilitating quicker renal excretion .
Research Findings and Data Tables
Physicochemical Properties
| Property | This compound | Arsanilic Acid | (4-Methyl-3-nitrophenyl)arsonic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 230.1 (estimated) | 217.06 | 277.06 |
| Solubility | Low in water; moderate in DMSO | High in water | Low in polar solvents |
| pKa (AsO₃H₂) | ~4.2 (estimated) | 4.1 | ~3.8 (nitro group lowers pKa) |
Toxicity and Excretion Data
| Compound | LD₅₀ (mg/kg, mice) | Excretion Rate (24h) | Tissue Retention (Liver/Kidney) |
|---|---|---|---|
| Phenyl arsenoxide | 5–10 | Slow | High |
| Methyl arsonic acid | 500–1000 | Rapid (initial) | Low (initially) |
| This compound (estimated) | 100–200 | Moderate | Moderate |
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